molecular formula C9H11NO3 B7470236 2-hydroxy-5-methoxy-N-methylbenzamide

2-hydroxy-5-methoxy-N-methylbenzamide

Cat. No.: B7470236
M. Wt: 181.19 g/mol
InChI Key: AUPRUQZDGHODJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-5-methoxy-N-methylbenzamide, also known as HMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound belongs to the class of benzamides and is synthesized through a series of chemical reactions.

Mechanism of Action

The exact mechanism of action of 2-hydroxy-5-methoxy-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of inflammation and pain, the induction of apoptosis in cancer cells, and the stimulation of plant growth. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-hydroxy-5-methoxy-N-methylbenzamide is its versatility, as it can be used in various scientific fields. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is its potential toxicity, as high doses have been shown to cause liver damage in animal studies. Therefore, caution should be exercised when handling and using this compound in laboratory experiments.

Future Directions

There are several future directions for research on 2-hydroxy-5-methoxy-N-methylbenzamide, including:
1. Further investigation of its anti-inflammatory and analgesic properties, particularly in the context of chronic pain conditions.
2. Exploration of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Investigation of its potential as a natural pesticide and its effects on non-target organisms.
4. Further exploration of its use as a building block in the synthesis of various organic compounds.
5. Investigation of its potential as a therapeutic agent for cancer, particularly in combination with other chemotherapy drugs.
In conclusion, this compound is a versatile chemical compound that has potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent in medicine, agriculture, and industry.

Synthesis Methods

The synthesis of 2-hydroxy-5-methoxy-N-methylbenzamide involves several steps, starting with the reaction of 2-hydroxy-5-methoxybenzoic acid and thionyl chloride to produce 2-chloro-5-methoxybenzoic acid. This intermediate is then reacted with methylamine to produce 2-chloro-5-methoxy-N-methylbenzamide, which is finally hydrolyzed to yield this compound.

Scientific Research Applications

2-hydroxy-5-methoxy-N-methylbenzamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In agriculture, this compound has been studied for its ability to stimulate plant growth and improve crop yield. It has also been shown to have antifungal and insecticidal properties, making it a potential alternative to traditional pesticides.
In industry, this compound has been investigated for its use as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-hydroxy-5-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10-9(12)7-5-6(13-2)3-4-8(7)11/h3-5,11H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPRUQZDGHODJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.